8beta-(4-Hydroxytigloyloxy)ovatifolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8beta-(4-Hydroxytigloyloxy)ovatifolin is a natural product derived from the herbs of Eupatorium glehni . It is classified as a sesquiterpenoid, a type of terpenoid that consists of three isoprene units. The compound has a molecular formula of C22H28O7 and a molecular weight of 404.45 g/mol . It is primarily used in scientific research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8beta-(4-Hydroxytigloyloxy)ovatifolin involves several steps, including the extraction of the compound from its natural source, Eupatorium glehni . The compound is typically isolated using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extraction process is followed by purification steps, which may include chromatography techniques to achieve high purity levels.
Industrial Production Methods: the compound can be produced in small quantities through the extraction and purification processes mentioned above .
Chemical Reactions Analysis
Types of Reactions: 8beta-(4-Hydroxytigloyloxy)ovatifolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
8beta-(4-Hydroxytigloyloxy)ovatifolin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used to study the properties and reactions of sesquiterpenoids. In biology, the compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties. In medicine, it is explored for its potential therapeutic applications, although it is not yet approved for clinical use .
Mechanism of Action
The mechanism of action of 8beta-(4-Hydroxytigloyloxy)ovatifolin involves its interaction with specific molecular targets and pathways in biological systems. The compound may exert its effects by modulating signaling pathways, inhibiting enzymes, or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
8beta-(4-Hydroxytigloyloxy)ovatifolin can be compared with other sesquiterpenoids, such as artemisinin and parthenolide. These compounds share similar structural features but differ in their biological activities and applications. For example, artemisinin is well-known for its antimalarial properties, while parthenolide is studied for its anti-inflammatory and anticancer activities. The uniqueness of this compound lies in its specific structure and potential biological activities .
List of Similar Compounds:- Artemisinin
- Parthenolide
- Costunolide
- Helenalin
Properties
Molecular Formula |
C22H28O7 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(3aR,4R,6Z,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-13-6-5-7-17(12-27-16(4)24)11-19(28-21(25)14(2)8-9-23)20-15(3)22(26)29-18(20)10-13/h7-8,10,18-20,23H,3,5-6,9,11-12H2,1-2,4H3/b13-10+,14-8+,17-7-/t18-,19-,20+/m1/s1 |
InChI Key |
ZICYDDNYYSMLNV-ACVBXRCOSA-N |
Isomeric SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.